![molecular formula C14H9ClFN3O B2773311 N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide CAS No. 1445130-71-1](/img/structure/B2773311.png)
N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed into a novel cancer therapy.
Mecanismo De Acción
N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, particularly BRD4. BET proteins are involved in the regulation of gene expression and play a critical role in cancer cell survival and proliferation. N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide binds to the bromodomain of BRD4, preventing it from interacting with chromatin and inhibiting the transcription of oncogenes. This leads to the inhibition of cancer cell growth and induces apoptosis.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In preclinical studies, N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide has demonstrated efficacy in various cancer models, including triple-negative breast cancer, ovarian cancer, and non-small cell lung cancer. N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide has also been shown to synergize with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide has been shown to be well-tolerated in animal models, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide is its selectivity for BET proteins, particularly BRD4. This selectivity reduces the risk of off-target effects and toxicity. Additionally, N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide has shown promising results in preclinical studies, suggesting that it has the potential to be developed into a novel cancer therapy. However, one limitation of N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide.
Direcciones Futuras
There are several future directions for the development of N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide as a cancer therapy. One potential direction is the combination of N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide with other cancer therapies, such as immune checkpoint inhibitors or targeted therapies. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide. Another potential direction is the development of N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide analogs with improved solubility and pharmacokinetic properties. Finally, clinical trials are needed to determine the safety and efficacy of N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide in humans.
Métodos De Síntesis
N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 6-fluoronicotinic acid with thionyl chloride to form 6-fluoronicotinoyl chloride. This intermediate is then reacted with 2-chlorobenzyl cyanide to form N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including triple-negative breast cancer, ovarian cancer, and non-small cell lung cancer. N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide has also demonstrated synergy with other cancer therapies, such as chemotherapy and radiation therapy. These findings suggest that N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide has the potential to be developed into a novel cancer therapy.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)-cyanomethyl]-6-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O/c15-11-4-2-1-3-10(11)12(7-17)19-14(20)9-5-6-13(16)18-8-9/h1-6,8,12H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOFLPARZDHNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CN=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)(cyano)methyl]-6-fluoropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

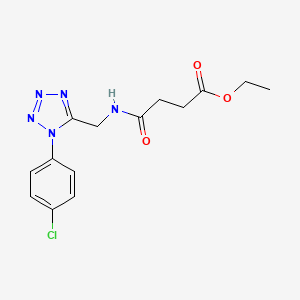
![N-(furan-2-ylmethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2773232.png)
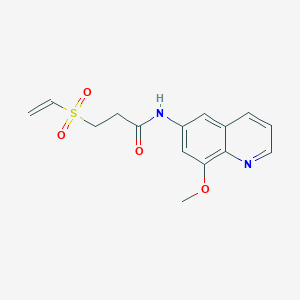
![N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2773236.png)
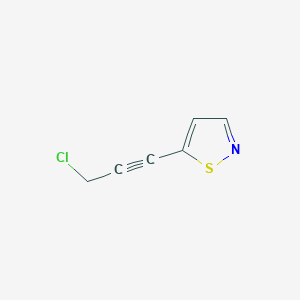

![N-[(4-fluorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2773240.png)
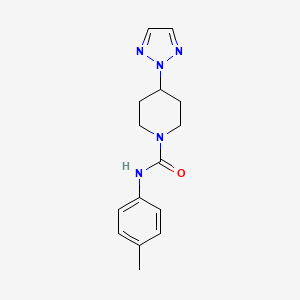
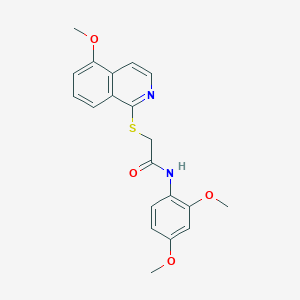
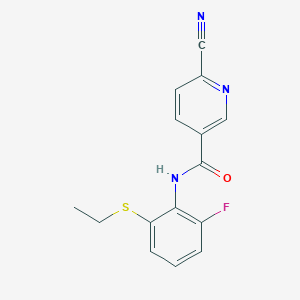
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2773247.png)
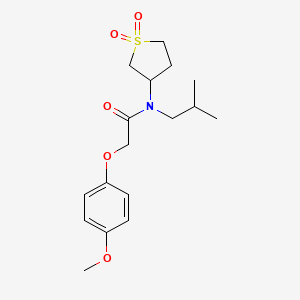
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2773249.png)
